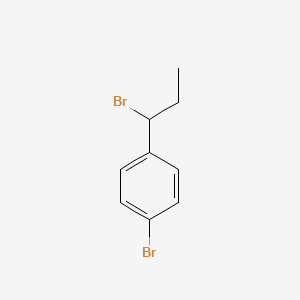
2-propyl-2,3-dihydro-1H-isoindol-5-amine
Übersicht
Beschreibung
2-Propyl-2,3-dihydro-1H-isoindol-5-amine, also known as 2-propyl-isoindoline-1,3-diamine or 2-propyl-isoindoline-1,3-diamine, is a synthetic organic compound with a wide range of applications in the field of science, medicine, and other industries. It is a heterocyclic compound, which means it contains multiple ring structures with different elements, and is a derivative of isoindoline. It has been used in a variety of scientific research, including the study of enzymes, proteins, and other biological molecules, and has potential applications in the pharmaceutical industry.
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Research: Antiviral Agents
Indole derivatives, such as “2-propyl-2,3-dihydro-1H-isoindol-5-amine”, have shown promise in the development of antiviral agents. The indole nucleus is a common structure found in many synthetic drug molecules due to its ability to bind with high affinity to multiple receptors . This makes it an excellent candidate for the synthesis of new derivatives with potential antiviral properties.
Anti-inflammatory Medications
The structural versatility of indole derivatives allows for the exploration of anti-inflammatory applications. By modifying the indole scaffold, researchers can synthesize compounds that may inhibit key pathways involved in inflammation, providing a basis for the development of new anti-inflammatory drugs .
Oncology: Anticancer Compounds
Indole-based compounds are being investigated for their anticancer properties. The indole nucleus’s interaction with biological systems can lead to the development of novel anticancer drugs that target specific pathways or mechanisms within cancer cells .
Neuroscience: Neuroprotective Agents
The indole structure is found in many compounds with neuroprotective effects. Research into derivatives of “2-propyl-2,3-dihydro-1H-isoindol-5-amine” could lead to the discovery of new treatments for neurodegenerative diseases by protecting neurons from damage or degeneration .
Antioxidant Development
Indole derivatives are known for their antioxidant properties. They can scavenge free radicals and protect cells from oxidative stress, which is a contributing factor in many chronic diseases. This makes them valuable in the development of antioxidants for therapeutic use .
Antimicrobial and Antitubercular Agents
The indole nucleus is also a key component in the synthesis of antimicrobial and antitubercular agents. Its ability to interact with various biological targets allows for the creation of compounds that can combat a range of bacterial infections, including tuberculosis .
Eigenschaften
IUPAC Name |
2-propyl-1,3-dihydroisoindol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c1-2-5-13-7-9-3-4-11(12)6-10(9)8-13/h3-4,6H,2,5,7-8,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTVMJIZBIJQTPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CC2=C(C1)C=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-propyl-2,3-dihydro-1H-isoindol-5-amine | |
CAS RN |
1094711-70-2 | |
| Record name | 2-propyl-2,3-dihydro-1H-isoindol-5-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



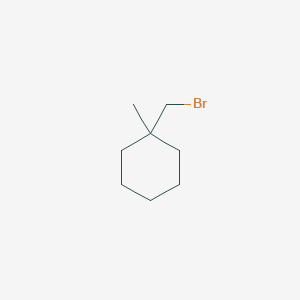


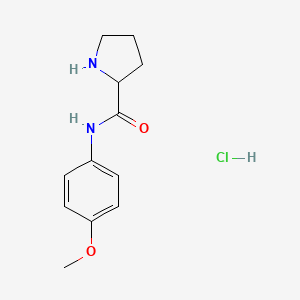
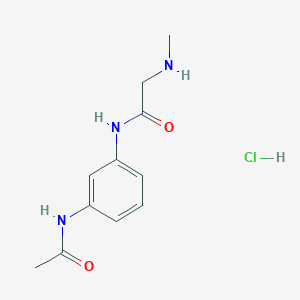
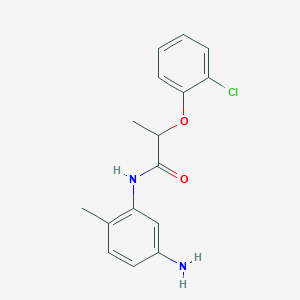

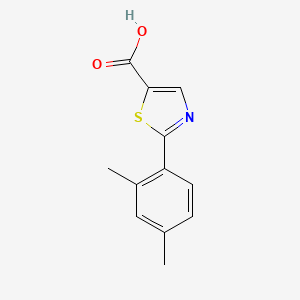
![2-[4-(2H-1,3-benzodioxol-5-yl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid](/img/structure/B1438018.png)

![4-(4-chloro-2-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B1438020.png)

![2-{[(3-Fluorophenyl)methyl]amino}propanoic acid hydrochloride](/img/structure/B1438023.png)
